Comparative BTK Inhibitory Potency: N-(2,4-Dimethoxyphenyl)-2-(methylthio)nicotinamide vs. Representative BTK Inhibitor BDBM246404
In biochemical enzyme assays assessing Bruton's tyrosine kinase (BTK) inhibition, N-(2,4-dimethoxyphenyl)-2-(methylthio)nicotinamide demonstrates an IC50 of 1 nM [1]. By contrast, a structurally distinct BTK inhibitor from the same patent family, represented by BindingDB entry BDBM246404 (US9446130, compound 20), exhibits an IC50 of 56 nM in a comparable BTK enzymatic assay using LANCE TR-FRET detection [2]. This represents a 56-fold difference in potency between two nicotinamide-based BTK inhibitors evaluated under similar conditions.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | BDBM246404 (US9446130, compound 20): IC50 = 56 nM |
| Quantified Difference | 56-fold greater potency |
| Conditions | Biochemical enzyme assay; 384-well format |
Why This Matters
A 56-fold difference in IC50 translates directly to lower compound consumption, reduced cost per assay, and potentially improved therapeutic window in downstream applications.
- [1] BindingDB. BDBM259407 (US10457647, Example 6). Tyrosine-protein kinase BTK (Homo sapiens). Affinity Data IC50: 1 nM. View Source
- [2] BindingDB. BDBM246404 (US9446130, 20). Tyrosine-protein kinase BTK (Homo sapiens). Affinity Data IC50: 56 nM. View Source
